molecular formula C8H9IN2O2 B6174435 3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid CAS No. 2613382-98-0

3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid

Cat. No.: B6174435
CAS No.: 2613382-98-0
M. Wt: 292.1
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Description

3-Iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid is a chemical compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of an appropriately substituted hydrazine with a diketone or keto-ester under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the iodine atom to hydrogen, resulting in de-iodinated derivatives.

  • Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and aldehydes.

  • Reduction: De-iodinated derivatives and other reduced forms.

  • Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

3-Iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid has found applications in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The exact molecular targets and pathways involved vary based on the biological context and the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

3-Iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid is compared with other similar indazole derivatives, such as 3-iodo-1H-indazole and 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid. These compounds share structural similarities but differ in their functional groups and potential applications. The presence of the iodine atom in this compound makes it unique in terms of reactivity and biological activity.

Properties

CAS No.

2613382-98-0

Molecular Formula

C8H9IN2O2

Molecular Weight

292.1

Purity

95

Origin of Product

United States

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